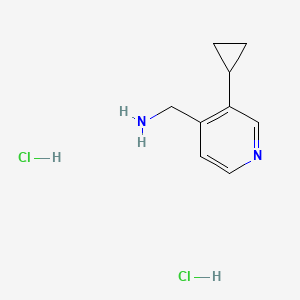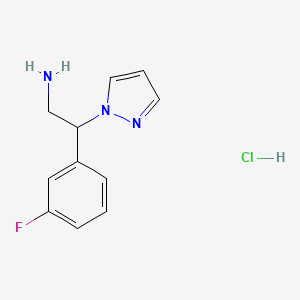
2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds are characterized by the presence of a phenyl group attached to a pyrazole ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the ethanamine side chain: This can be done through a nucleophilic substitution reaction where an appropriate amine is reacted with a halogenated precursor.
Conversion to hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using the above-mentioned reactions. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine, sulfuric acid, or nitric acid are commonly used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride depends on its specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- 2-(4-bromophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- 2-(4-methylphenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
Uniqueness
2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.
特性
IUPAC Name |
2-(4-fluorophenyl)-2-pyrazol-1-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-4-2-9(3-5-10)11(8-13)15-7-1-6-14-15;/h1-7,11H,8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURQZLOJIXBHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CN)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B8219380.png)
![2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride](/img/structure/B8219392.png)

![Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8219410.png)
![3,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride](/img/structure/B8219419.png)

![decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride](/img/structure/B8219426.png)




![2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride](/img/structure/B8219475.png)
